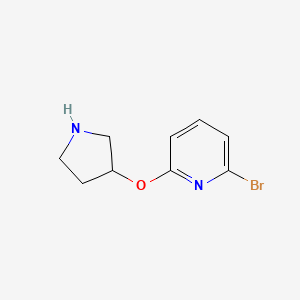amine hydrochloride](/img/structure/B13497289.png)
[2-(9H-fluoren-9-yl)ethyl](methyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(9H-fluoren-9-yl)ethylamine hydrochloride: is a chemical compound that features a fluorenyl group attached to an ethylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-fluoren-9-yl)ethylamine hydrochloride typically involves the reaction of fluorenylmethanol with ethylamine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of 2-(9H-fluoren-9-yl)ethylamine hydrochloride may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(9H-fluoren-9-yl)ethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can yield fluorenylmethanol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the fluorenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include fluorenone derivatives, fluorenylmethanol derivatives, and various substituted fluorenyl compounds .
Applications De Recherche Scientifique
2-(9H-fluoren-9-yl)ethylamine hydrochloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(9H-fluoren-9-yl)ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorenyl group can interact with biological macromolecules, influencing their structure and function. The ethylamine moiety can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Fluorenylmethanol: A related compound with similar structural features but different functional groups.
Fluorenone: Another related compound that is an oxidation product of fluorenyl derivatives.
Uniqueness
2-(9H-fluoren-9-yl)ethylamine hydrochloride is unique due to its combination of a fluorenyl group and an ethylamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C16H18ClN |
|---|---|
Poids moléculaire |
259.77 g/mol |
Nom IUPAC |
2-(9H-fluoren-9-yl)-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C16H17N.ClH/c1-17-11-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16;/h2-9,16-17H,10-11H2,1H3;1H |
Clé InChI |
BORHDRHJURIECX-UHFFFAOYSA-N |
SMILES canonique |
CNCCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


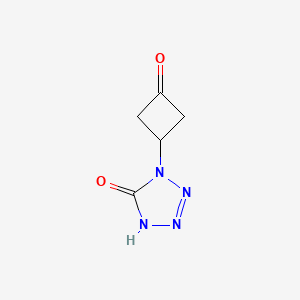
![methyl 7-hydroxy-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate](/img/structure/B13497219.png)



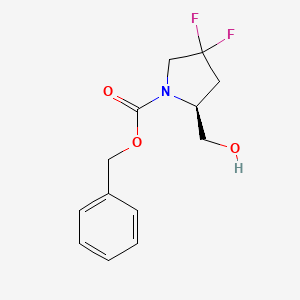
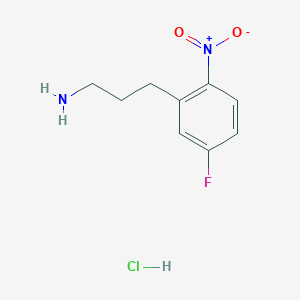
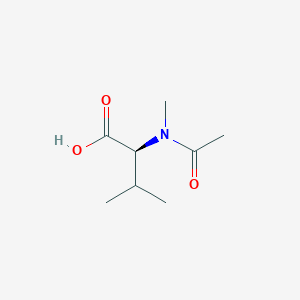
![ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13497264.png)
![Sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-ethyloxetan-3-yl)propanoate](/img/structure/B13497266.png)


